molecular formula C9H11BrO3 B1338902 2-Bromo-4-(2-methoxyethoxy)phenol CAS No. 52076-14-9

2-Bromo-4-(2-methoxyethoxy)phenol

Cat. No. B1338902
CAS RN: 52076-14-9
M. Wt: 247.09 g/mol
InChI Key: DAQDBWKQGYANFW-UHFFFAOYSA-N
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Description

2-Bromo-4-(2-methoxyethoxy)phenol is a brominated phenol derivative that is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The compound is characterized by the presence of a bromine atom and a methoxyethoxy group attached to a phenol ring, which may influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of bromophenol derivatives typically involves the reaction of benzoic acids with methoxylated bromophenols. In one study, novel bromophenols were synthesized and demonstrated powerful antioxidant activities, surpassing standard antioxidants like α-tocopherol and butylated hydroxytoluene (BHT) . Another related compound, 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol, was synthesized using vanillin and anisidine with a high yield, indicating the efficiency of the synthetic method employed .

Molecular Structure Analysis

The molecular structure of bromophenol derivatives has been extensively studied using spectroscopic methods and X-ray diffraction. For instance, the compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was characterized by FT-IR, UV-Vis, and single-crystal X-ray diffraction, revealing intermolecular contacts and optimized geometry through density functional theory (DFT) . Similarly, the structure of (E)-4-bromo-5-methoxy-2-((o-tolylimino)methyl)phenol was determined by X-ray diffraction, showing the preference of the enol form and stability arising from hyperconjugative interactions and intramolecular hydrogen bonds .

Chemical Reactions Analysis

Bromophenol derivatives can undergo various chemical reactions, including interactions with DNA bases, as investigated using the electrophilicity-based charge transfer (ECT) method . The hydrolysis of 2-bromo-4-dibromomethylphenol in aqueous dioxane was studied, leading to the formation of 3-bromo-4-hydroxybenzaldehyde, with the reaction rate influenced by bromide ion concentration .

Physical and Chemical Properties Analysis

The physical properties of bromophenol derivatives, such as melting points and solubility, have been characterized. For example, the synthesized 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol compound was observed to be a greenish-gray solid with a melting point range of 128-130°C and was slightly soluble in water . The chemical properties, including antioxidant activity, were evaluated using assays like DPPH, with some compounds showing significant antioxidant potential . Theoretical calculations, such as natural bond orbital (NBO) analysis and molecular electrostatic potential (MEP), provide insights into the electronic properties and reactivity of these compounds .

Scientific Research Applications

Antimicrobial Applications : Halogenated phenols, including bromophenols, have been investigated for their antimicrobial properties. Research by Shivashankar et al. (2009) demonstrated that halogenated 4-aryloxymethylcoumarins, derived from reactions involving bromophenols, exhibit significant antimicrobial activity against a variety of bacteria and fungi, indicating the potential of bromophenol derivatives as antimicrobial agents (Shivashankar et al., 2009).

Antioxidant and Anticancer Potential : Bromophenol derivatives from marine sources such as the red alga Rhodomela confervoides have been identified. These compounds, despite showing no activity against human cancer cell lines and microorganisms in the study by Zhao et al. (2004), contribute to the understanding of bromophenol's diverse biological activities and its potential in drug discovery (Zhao et al., 2004).

Synthesis and Characterization : Studies have also focused on the synthesis and characterization of bromo-substituted compounds for various applications. Dong et al. (2015) reported on bromo-substituted Schiff bases, highlighting methodologies for creating compounds with potential utility in materials science and catalysis (Dong et al., 2015).

Environmental and Chemical Studies : Investigations into the mechanisms of dioxin formation from the high-temperature oxidation of bromophenols provide critical insights into environmental pollution and chemical safety. The study by Evans and Dellinger (2005) revealed the pathways and products of 2-bromophenol oxidation, contributing to our understanding of environmental risks associated with brominated compounds (Evans & Dellinger, 2005).

Antibacterial Properties : The marine red alga Rhodomela confervoides has been a source of bromophenols with notable antibacterial properties. A study by Xu et al. (2003) isolated bromophenols from this alga and evaluated their efficacy against several bacterial strains, highlighting the potential of natural bromophenols in addressing bacterial infections (Xu et al., 2003).

properties

IUPAC Name

2-bromo-4-(2-methoxyethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO3/c1-12-4-5-13-7-2-3-9(11)8(10)6-7/h2-3,6,11H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQDBWKQGYANFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC(=C(C=C1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60536436
Record name 2-Bromo-4-(2-methoxyethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60536436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(2-methoxyethoxy)phenol

CAS RN

52076-14-9
Record name 2-Bromo-4-(2-methoxyethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60536436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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